2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
2-ethoxy-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-5-6(9)7-8-3-4-11-7/h3-4,6,9H,2,5H2,1H3 |
InChI Key |
QXONBCGEUVOYSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C1=NC=CS1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoethanol with 2-mercaptothiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-ethoxy-1-(1,3-thiazol-2-yl)ethanone, while reduction may produce 2-ethoxy-1-(1,3-thiazol-2-yl)ethanamine.
Scientific Research Applications
2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s thiazole ring is of interest in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Positional Isomerism on the Thiazole Ring
- 1-(1,3-Thiazol-4-yl)ethan-1-ol (): This isomer substitutes the ethanol group at the 4-position of the thiazole ring instead of the 2-position. The 4-position substitution may alter electronic distribution, affecting hydrogen-bonding capacity and intermolecular interactions.
- 1-(1,3-Benzothiazol-2-yl)ethan-1-ol (): Replacing the thiazole with a benzothiazole (a fused benzene-thiazole system) increases aromaticity and molecular weight (179.24 g/mol vs. ~173 g/mol for the target compound). This enhances lipophilicity and may shift UV-Vis absorption profiles .
Functional Group Variations
- 3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one (): Incorporates an isoindolinone ring, introducing rigidity and planar geometry.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol* | ~173 | ~290 (estimated) | ~1.3 (estimated) | Ethoxy, hydroxyl, thiazole |
| 1-(1,3-Benzothiazol-2-yl)ethan-1-ol | 179.24 | 294.8 | 1.305 | Hydroxyl, benzothiazole |
| 3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one | 260.31 | N/A | N/A | Ethoxy, isoindolinone, thiazole |
| 1-(1,3-Thiazol-4-yl)ethan-1-ol | ~173 | N/A | N/A | Hydroxyl, thiazole (4-position) |
*Estimated values based on analogs.
Spectroscopic and Computational Insights
- IR/NMR Data (): Similar compounds show characteristic absorption peaks for hydroxyl (~3200–3600 cm⁻¹) and thiazole C=N (~1640 cm⁻¹). The ethoxy group’s C-O stretch (~1100 cm⁻¹) would distinguish the target compound .
- DFT Studies (): Computational modeling of thiazole derivatives reveals substituent-dependent charge transfer efficiency. The ethoxy group’s electron-donating nature may stabilize the thiazole ring’s LUMO, enhancing reactivity in electrophilic substitutions .
Biological Activity
2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to the presence of the thiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is C₇H₉N₃OS, with a molecular weight of approximately 173.24 g/mol. The thiazole moiety contributes significantly to its pharmacological profile, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds related to 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 32 | |
| Pseudomonas aeruginosa | 64 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance.
Anti-inflammatory Activity
Research indicates that thiazole derivatives can inhibit enzymes involved in inflammatory processes. Preliminary studies suggest that 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief.
Anticancer Potential
Recent investigations into the anticancer properties of thiazole derivatives have shown promise. For example, compounds similar to 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
A study published in MDPI evaluated several thiazole derivatives for their antibacterial and anticancer activities. Among them, a derivative closely related to 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol exhibited significant antibacterial activity with an MIC comparable to standard antibiotics like ciprofloxacin . Another study focused on the synthesis of thiazole-based compounds showed that modifications in the thiazole ring could enhance biological activity against resistant bacterial strains .
Q & A
Basic Research: What synthetic routes are available for preparing 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, and how can purity be optimized?
Methodological Answer:
The synthesis of thiazole derivatives typically involves diazotization and coupling reactions. For example, analogous compounds like 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol are synthesized via arylation of acrolein, followed by diazotization with nitrous acid and coupling to aromatic alcohols (e.g., 2-naphthol) under controlled pH (4–6) . Purification is achieved through double recrystallization using acetone and ethanol, with vacuum distillation to remove solvents . For 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, similar steps may apply, substituting ethoxy precursors. Purity optimization requires monitoring reaction intermediates via HPLC or TLC and employing column chromatography for isolation.
Advanced Research: How can crystallographic data inconsistencies for thiazole derivatives be resolved during structural refinement?
Methodological Answer:
Crystallographic contradictions (e.g., disorder in ethoxy groups or thiazole ring orientations) are addressed using software suites like SHELX and SIR97. SHELXL allows for robust refinement of small-molecule structures via least-squares methods, even with twinned or high-resolution data . For ambiguous electron density, SIR97 integrates direct methods (SIR92) and Fourier-based refinement (CAOS) to resolve phase problems. Validation metrics like R-factor convergence (<5%), ADDSYM checks for missed symmetry, and Hirshfeld surface analysis ensure structural integrity .
Basic Research: What spectroscopic techniques are critical for characterizing 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol?
Methodological Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR identifies ethoxy (–OCH₂CH₃) and hydroxyl (–OH) protons (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂), with thiazole C2 proton resonating at δ 7.5–8.0 ppm .
- FT-IR : Stretching vibrations for –OH (3200–3600 cm⁻¹), C–O–C (1100–1250 cm⁻¹), and C=N (1640–1680 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group: m/z –45).
Advanced Research: What mechanistic insights explain the corrosion inhibition properties of thiazole-ethanol derivatives in acidic environments?
Methodological Answer:
Thiazole derivatives like 1-(1,3-thiazol-2-yl)ethanone inhibit metal corrosion via adsorption on surfaces, forming protective films. Electrochemical studies (Tafel polarization, EIS) quantify inhibition efficiency (>80% at 10⁻³ M in H₂SO₄) and reveal mixed-type inhibition (affecting both anodic and cathodic reactions) . Density Functional Theory (DFT) calculations correlate inhibition efficacy with molecular descriptors: high HOMO energy (electron donation via thiazole N), low LUMO energy (adsorption on metal), and Fukui indices for nucleophilic attack sites .
Advanced Research: How can computational methods predict the reactivity of 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol in nucleophilic substitution reactions?
Methodological Answer:
Quantum mechanical calculations (e.g., Gaussian 09 with B3LYP/6-311++G(d,p)) model reaction pathways:
- Nucleophilic Attack : Ethanol’s hydroxyl oxygen acts as a nucleophile. Transition state (TS) optimization identifies energy barriers (ΔG‡) for SN2 mechanisms.
- Solvent Effects : Polarizable Continuum Model (PCM) simulates solvent polarity’s impact on TS stability.
- Molecular Dynamics : Simulate collision frequencies between reactants in ethanol/water mixtures to predict reaction rates. Experimental validation via kinetic studies (e.g., monitoring by GC-MS) is required .
Basic Research: What are the thermal stability profiles of 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, and how are decomposition products analyzed?
Methodological Answer:
Thermogravimetric Analysis (TGA) under N₂ atmosphere reveals decomposition onset temperatures (typically 150–200°C for thiazole derivatives). Differential Scanning Calorimetry (DSC) detects endothermic peaks (melting) and exothermic events (decomposition). Gas Chromatography-Mass Spectrometry (GC-MS) of evolved gases identifies volatile byproducts (e.g., ethane, CO₂ from ethoxy cleavage; HCN from thiazole ring degradation) .
Advanced Research: How does steric hindrance from the ethoxy group influence the biological activity of thiazole derivatives?
Methodological Answer:
In pharmacological contexts (e.g., glutaminase inhibition), bulky substituents like ethoxy groups reduce binding affinity to enzyme active sites. Molecular docking (AutoDock Vina) compares ligand-receptor interactions: Ethoxy groups may occupy hydrophobic pockets in GLS1 allosteric sites but increase steric clashes, requiring structural optimization (e.g., replacing ethoxy with smaller methoxy groups) . Comparative SAR studies using analogs with varying alkoxy chain lengths quantify activity trends (IC₅₀ values) .
Basic Research: What chromatographic methods are optimal for separating 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol from synthetic byproducts?
Methodological Answer:
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water 60:40, 1 mL/min) resolves the target compound (retention time ~8.2 min) from byproducts like unreacted thiazole precursors. For polar impurities, HILIC (Hydrophilic Interaction Liquid Chromatography) with a mobile phase of 90% acetonitrile/10% ammonium formate buffer (pH 3.0) improves separation .
Advanced Research: Can 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol serve as a chiral ligand in asymmetric catalysis?
Methodological Answer:
The hydroxyl and thiazole groups provide potential coordination sites for transition metals (e.g., Cu, Pd). To evaluate chirality:
- Circular Dichroism (CD) : Measures optical activity of enantiomers.
- Catalytic Testing : In asymmetric aldol reactions, the ligand’s enantiomeric excess (ee) is determined by comparing products via chiral GC or HPLC.
- X-ray Crystallography : Resolves absolute configuration of metal-ligand complexes .
Advanced Research: How do solvent effects modulate the tautomeric equilibrium of 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol?
Methodological Answer:
Thiazole derivatives exhibit keto-enol tautomerism. Solvent polarity stabilizes enol forms in polar aprotic solvents (DMSO, ε=46.7) via hydrogen bonding, observed via UV-Vis (λ shift from 270 nm to 290 nm). In nonpolar solvents (toluene, ε=2.4), keto forms dominate. ¹H NMR in D₂O confirms tautomer ratios: integration of –OH (enol) vs. –CH₂– (keto) protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
